Khellinone

Übersicht

Beschreibung

Khellinone is a naturally occurring compound extracted from the plant Ammi visnaga. It belongs to the family of furochromones, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Khellinone primarily targets the voltage-gated potassium channel Kv1.3 . This channel is critically involved in the activation of human T cells , making it a promising target for the treatment of T-cell-mediated autoimmune diseases . Additionally, this compound derivatives have shown potential as tyrosine kinase inhibitors , suggesting a role in cancer treatment.

Mode of Action

This compound interacts with its targets by inhibiting their function. As a blocker of the Kv1.3 channel, it prevents the activation of human T cells . In the context of cancer treatment, this compound derivatives have been found to occupy the epidermal growth factor tyrosine kinase receptor (EGFR) pocket , resulting in a marked inhibition of the active site .

Biochemical Pathways

The inhibition of the Kv1.3 channel by this compound impacts the activation pathway of human T cells . This can modulate immune responses, potentially benefiting patients with autoimmune diseases . The inhibition of the EGFR tyrosine kinase can disrupt cell signaling pathways involved in cell proliferation, potentially slowing the growth of cancer cells .

Result of Action

The inhibition of the Kv1.3 channel by this compound can modulate immune responses, potentially providing therapeutic benefits in autoimmune diseases . The inhibition of the EGFR tyrosine kinase by this compound derivatives can disrupt cell signaling pathways, potentially slowing the growth of cancer cells .

Biochemische Analyse

Biochemical Properties

Khellinone plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinase enzymes. It interacts with the epidermal growth factor receptor (EGFR) by occupying its active site, leading to the inhibition of the receptor’s activity . This interaction is crucial for its anti-cancer properties, as it prevents the proliferation of cancer cells. Additionally, this compound has been found to interact with other biomolecules such as proteins and nucleic acids, further influencing various biochemical pathways.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation by blocking the EGFR signaling pathway . This inhibition leads to reduced gene expression of oncogenes and induces apoptosis in cancer cells. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes and receptors. This compound binds to the active site of EGFR, inhibiting its kinase activity and preventing downstream signaling . This inhibition results in the suppression of cell proliferation and induction of apoptosis. Additionally, this compound may interact with other enzymes, leading to changes in their activity and subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on EGFR and other enzymes, leading to sustained anti-cancer activity . The degradation products of this compound may have different biological activities, which need to be further investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits cancer cell proliferation . At higher doses, this compound may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant anti-cancer activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and elimination. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The metabolic pathways of this compound can influence its bioavailability and overall pharmacokinetics, affecting its therapeutic efficacy and safety profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Khellinone can be synthesized through various chemical reactions. One common method involves the conversion of khellin to this compound via oxidation. This process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions . Another synthetic route involves the condensation of visnaginone with ethyl acetate in the presence of dimethylformamide .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from Ammi visnaga plants, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Khellinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, such as enaminones and isoxazoles.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Substitution: This compound can participate in substitution reactions to form derivatives like pyrazoles, pyridines, and pyrroles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various organic reagents like hydrazine, ammonia, and different aldehydes.

Major Products Formed

The major products formed from these reactions include enaminones, isoxazoles, pyrazoles, pyridines, and pyrroles. These derivatives have been studied for their potential biological activities .

Vergleich Mit ähnlichen Verbindungen

Khellinone is similar to other furochromones like visnagin and khellin. it is unique in its ability to form a wide range of derivatives through various chemical reactions . Some similar compounds include:

Visnagin: Another furochromone with similar biological activities.

Khellin: A precursor to this compound with its own therapeutic applications.

Visnaginone: A related compound used in the synthesis of this compound derivatives.

This compound’s versatility in forming different derivatives and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biologische Aktivität

Khellinone, a derivative of khellin, is a naturally occurring compound predominantly extracted from the plant Ammi visnaga. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is classified as a furanochromone and exhibits structural similarities to other bioactive compounds derived from natural sources. Its derivatives, such as khellinoflavanones and khellinochalcones, have been synthesized to enhance its biological efficacy. Research indicates that these derivatives possess improved inhibitory effects on various enzymes and cellular pathways.

Table 1: Chemical Structure of this compound Derivatives

| Compound Name | Structure | IC50 (μM) | Activity Description |

|---|---|---|---|

| This compound | This compound Structure | 4.02 | CYP1A1 inhibitor |

| Khellinoflavanone | Khellinoflavanone Structure | 0.14 | Selective CYP1A1 inhibitor |

| Khellinochalcone | Khellinochalcone Structure | 0.47 | CYP1A1 inhibitor |

1. Anticancer Properties

This compound and its derivatives have shown significant anticancer properties, particularly through the inhibition of cytochrome P450 enzymes, which are involved in the metabolic activation of procarcinogens. Specifically, this compound demonstrates selective inhibition of CYP1A1 with an IC50 value of 4.02 μM, while its derivative khellinoflavanone exhibits even greater potency with an IC50 of 140 nM .

Case Study: Lung Cancer Protection

In vivo studies have indicated that this compound derivatives can protect lung cancer cells from benzo[a]pyrene (B[a]P)-induced toxicity by inhibiting the metabolic activation of this carcinogen. This protective effect was observed in human HEK293 cells, where khellinoflavanones significantly reduced DNA intercalation during the S-phase of the cell cycle .

2. Anti-inflammatory Effects

Beyond its anticancer activity, this compound has also been associated with anti-inflammatory effects. The compound has been shown to inhibit the production of inflammatory mediators in various cell types, suggesting potential applications in treating inflammatory diseases.

The primary mechanism by which this compound exerts its biological effects is through the modulation of cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the bioactivation of procarcinogens. By inhibiting CYP1A1 specifically, this compound reduces the formation of harmful metabolites that contribute to cancer development.

| Mechanism | Description |

|---|---|

| CYP1A1 Inhibition | Reduces activation of procarcinogens |

| Antioxidant Activity | Scavenges free radicals |

| Anti-inflammatory Action | Modulates inflammatory cytokine production |

Research Findings

Recent studies have highlighted the potential of this compound derivatives as therapeutic agents. For example:

- A study demonstrated that khellinoflavanones could completely protect normal human cells from B[a]P toxicity at concentrations that inhibited CYP1A1 activity .

- Molecular docking studies have suggested that specific modifications to the this compound structure can enhance binding affinity to target proteins involved in cancer progression .

Eigenschaften

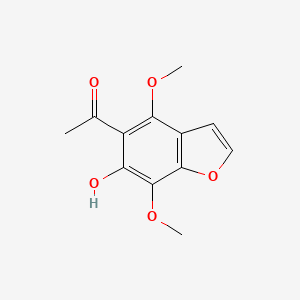

IUPAC Name |

1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-6(13)8-9(14)12(16-3)11-7(4-5-17-11)10(8)15-2/h4-5,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUAWNMVARSYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197512 | |

| Record name | 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-51-5 | |

| Record name | Khellinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Khellinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KHELLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ1360YWR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does modifying the khellinone structure affect its biological activity?

A1: Modifying the this compound scaffold significantly impacts its biological activity. For instance, dimerizing this compound through alkylation at the 6-hydroxy group yields potent blockers of the voltage-gated potassium channel Kv1.3. [] Similarly, introducing chalcone moieties via Claisen-Schmidt condensation at the 5-acetyl group enhances Kv1.3 blocking activity and leads to immunosuppressive effects. [, ] Further modifications at the 4- or 7-position with chloro, bromo, methoxy, or nitro-substituted benzyl groups can fine-tune Kv1.3 inhibition potency. []

Q2: Are there structural modifications that improve this compound's selectivity for specific targets?

A2: Yes, certain modifications enhance selectivity. For example, khellinoflavanone (4l), synthesized by reacting this compound with aryl aldehydes, exhibits a 170-fold selectivity for CYP1A1 over CYP1B1. [] This selectivity is crucial for targeted inhibition of CYP1A1-mediated bioactivation of procarcinogens like benzo[a]pyrene. []

Q3: How does this compound interact with the voltage-gated potassium channel Kv1.3?

A3: While the exact binding mode is still under investigation, research suggests that this compound derivatives, particularly chalcones and dimers, bind to Kv1.3 with high affinity. [] This interaction inhibits potassium ion flow through the channel, ultimately suppressing T-lymphocyte proliferation. []

Q4: What are the downstream effects of this compound inhibiting CYP1A1?

A4: Inhibiting CYP1A1 with this compound derivatives like khellinoflavanone (4l) prevents the bioactivation of procarcinogens, such as benzo[a]pyrene, into their carcinogenic metabolites. [] This protective effect can prevent DNA damage and halt the initiation of carcinogenesis in both normal and cancerous cells expressing CYP1A1. []

Q5: What are the potential therapeutic applications of this compound derivatives?

A6: this compound derivatives hold promise as:* Immunosuppressants: Kv1.3 blockers based on this compound show potential for treating T-cell-mediated autoimmune diseases like multiple sclerosis. []* Cancer chemopreventive agents: Khellinoflavanone (4l), a potent CYP1A1 inhibitor, demonstrates potential for preventing the initiation of cancer by blocking procarcinogen activation. []* Antibacterial and Antifungal agents: Several this compound derivatives, including chalcones, pyrazolines, and 3-cyanopyridines, exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. [, , , ] Some derivatives also demonstrate antifungal activity. [, ]

Q6: Have QSAR studies been conducted on this compound derivatives?

A7: Yes, QSAR studies on this compound derivatives, specifically focusing on their potassium channel blocking activity, highlight the importance of hydrophobic interactions. [] These studies reveal a strong correlation between the compound's hydrophobicity and its potency as a Kv1.3 blocker, indicating a crucial role for hydrophobic interactions in binding to the channel. []

Q7: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A7: Researchers commonly utilize a combination of techniques, including:

- Spectroscopy: Fourier transform infrared spectroscopy (FTIR) elucidates functional groups and bonding patterns. [, ] Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed structural information. [, , ] Mass spectrometry (MS) determines molecular weight and fragmentation patterns. [, , ]

- X-ray diffraction (XRD): This technique is employed to confirm the crystal structures of novel this compound derivatives and provides insights into their three-dimensional arrangements. [, ]

- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties of this compound-based materials, offering information about their stability, degradation behavior, and potential applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.